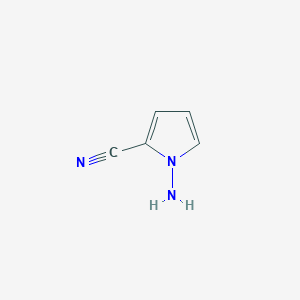

1-Amino-1H-pyrrole-2-carbonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

1-aminopyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-4-5-2-1-3-8(5)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMNUBZZTWYSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433659 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159326-66-6 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Amino 1h Pyrrole 2 Carbonitrile and Its Derivatives

Strategic Approaches to Pyrrole-2-carbonitrile (B156044) Core Synthesis

The introduction of a nitrile group at the C2 position of the pyrrole (B145914) ring is a key transformation for which several methodologies have been established. These methods include reactions with potent electrophilic cyanating agents, electrochemical processes, and photosensitized pathways.

Reactions Involving Pyrroles with Chlorosulfonyl Isocyanate and N,N-Dialkylformamides

A prominent method for the synthesis of pyrrole-2-carbonitriles involves the reaction of a pyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF). rsc.orgresearchgate.netresearchgate.netorganic-chemistry.org This process is effective for producing compounds like 1-methylpyrrole-2-carbonitrile from 1-methylpyrrole (B46729). rsc.org

The general procedure comprises several key steps:

Reaction with CSI : A pyrrole is reacted with chlorosulfonyl isocyanate, typically in a molar ratio of approximately 1:1. rsc.orgresearchgate.net This initial reaction is preferably conducted at low temperatures, often at or below 0°C, in a solvent like toluene (B28343) or acetonitrile (B52724) that does not react with CSI. rsc.orgresearchgate.net

Amide Treatment : The resulting product is then treated with a molar excess of an N,N-dialkylformamide, with at least two molar equivalents being preferred. rsc.orgresearchgate.net

Base Addition : An organic base, such as a tertiary amine (e.g., triethylamine) or an aromatic amine (e.g., pyridine), is added in molar excess. rsc.orgresearchgate.net This step leads to the formation of a precipitate and a solution phase. rsc.orgorganic-chemistry.org

Isolation : The precipitate is separated, and the desired pyrrole-2-carbonitrile is isolated from the solution phase, often through distillation. rsc.orgresearchgate.net In some procedures, water may be added before distillation to improve the process. rsc.orgresearchgate.net

This method has been shown to produce high yields; for instance, the synthesis of 1-methylpyrrole-2-carbonitrile from 1-methylpyrrole in toluene yielded 95% of the product. rsc.org The reaction between pyrrole and CSI can also be used to synthesize pyrrole-2,4-dicarbonitrile in a single step. nih.gov

| Parameter | Condition/Reagent | Source |

|---|---|---|

| Starting Material | Pyrrole or N-substituted pyrroles (e.g., 1-methylpyrrole) | rsc.orgresearchgate.net |

| Primary Reagent | Chlorosulfonyl Isocyanate (CSI) | rsc.orgresearchgate.netresearchgate.net |

| Pyrrole:CSI Molar Ratio | ~1:1 (0.9:1 to 1.1:1) | rsc.orgresearchgate.net |

| Solvent | Toluene, Acetonitrile, Dichloromethane | rsc.orgnih.gov |

| Reaction Temperature | ≤ 0°C (initial reaction) | rsc.orgresearchgate.net |

| Secondary Reagent | N,N-Dialkylformamide (e.g., DMF) | rsc.orgorganic-chemistry.org |

| Base | Tertiary or aromatic amines (e.g., Triethylamine, Pyridine) | rsc.orgresearchgate.net |

| Isolation Method | Distillation | rsc.orgresearchgate.net |

Anodic Oxidation Methodologies for Cyanopyrrole Synthesis

Electrochemical methods provide an alternative route to cyanopyrroles. Anodic cyanation involves the oxidation of a pyrrole substrate at an anode in the presence of a cyanide source. This technique has been successfully applied to 1-arylpyrroles, where a hydrogen atom on the heteroaromatic ring is replaced by a cyano group. acs.org

The process is typically carried out in a divided cell with a platinum anode. The electrolyte solution consists of a solvent like methanol (B129727) containing a cyanide salt, such as sodium cyanide, which functions as both the electrolyte and the cyanating reagent. acs.org The reaction is considered an EC (electrochemical-chemical) process, where a two-electron oxidation of the pyrrole leads to the formation of the corresponding cyanopyrrole in yields reported to be in the range of 76-85%. acs.org The advantages of this electrochemical synthesis include simple reaction conditions and the generation of high-purity products. acs.org

Photosensitized Cyanation Pathways

Photoredox catalysis offers a modern, mild approach for the direct C-H cyanation of arenes and heterocycles, including pyrrole derivatives. nih.govnih.gov This method utilizes a photocatalyst, such as an acridinium (B8443388) salt, which becomes a highly oxidizing agent upon excitation with visible light (e.g., blue light). nih.gov

The proposed mechanism involves the following steps:

The photocatalyst is excited by light to a highly oxidizing state. nih.gov

The excited catalyst oxidizes the pyrrole substrate to form a radical cation. nih.gov

A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), attacks the radical cation. nih.gov

The resulting intermediate is then oxidized, often by molecular oxygen from an aerobic atmosphere, to yield the final cyanopyrrole product. nih.gov

This reaction proceeds at room temperature and is compatible with a range of functional groups. nih.govnih.gov For instance, N-Boc-5-methoxyindole was successfully cyanated exclusively at the C4 position, a site that is often difficult to functionalize using traditional methods. nih.gov

Phosphorus Reagent-Mediated Cyanation Routes

Phosphorus-based reagents can facilitate the cyanation of pyrroles under mild conditions. One such method employs the combined reagent triphenylphosphine–thiocyanogen (TPPT), chemically represented as Ph₃P–(SCN)₂. rsc.org Various pyrroles react with TPPT to produce the corresponding cyanated compounds in high yields. rsc.org

More recently, an organophosphorus-catalyzed method has been developed for the electrophilic cyanation of C(sp²)–H bonds using sodium cyanate (B1221674) (NaOCN). researchgate.net This process utilizes a phosphetane (B12648431) catalyst, which activates the inorganic cyanate anion via a phase transfer mechanism. An N-bound isocyanatophosphonium ion is formed as the reactive intermediate, which then delivers an electrophilic "CN⁺" equivalent to the nucleophilic pyrrole ring. researchgate.net This method has proven effective for the cyanation of pyrroles, showing selectivity for the C2 position. researchgate.net

Synthesis of Substituted 1-Amino-1H-pyrrole-2-carbonitrile Analogs

The synthesis of more complex analogs, particularly those with substitutions on the N1-amino group, often employs multi-component reactions (MCRs). These reactions allow for the construction of the substituted aminocyanopyrrole framework in a single, efficient step.

Multi-Component Reaction Strategies for N-Substituted Aminocyanopyrroles

Multi-component reactions are powerful tools that combine three or more starting materials in a one-pot synthesis, forming multiple new bonds and rapidly building molecular complexity. researchgate.netresearchgate.net This approach avoids the need to isolate intermediates, thereby saving time, solvents, and energy. researchgate.net

One demonstrated MCR strategy for synthesizing N-substituted 2-amino-3-cyanopyrroles involves the reaction of nitroepoxides, various amines, and malononitrile (B47326). researchgate.netresearchgate.net This reaction proceeds under mild, transition-metal-free conditions and is effective for a wide range of nitroepoxides and amines. researchgate.net Another versatile MCR brings together N-(sulfonamido)-acetophenones, diverse aldehydes (aliphatic or aromatic), and a cyanoacetic acid derivative like malononitrile. acs.org This process leads to the formation of highly substituted 2-aminopyrroles. acs.org These strategies are highly valuable for creating libraries of substituted aminocyanopyrroles for further research and development. acs.org

Cycloaddition Reactions in Pyrrole-Carbonitrile Framework Formation

Cycloaddition reactions represent a powerful, atom-economical strategy for constructing the pyrrole ring system. These reactions, particularly [3+2] annulations, allow for the rapid assembly of the five-membered ring from smaller, readily available components.

Molecular iodine is recognized as a mild and effective Lewis acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgnih.gov While a specific iodine-catalyzed [3+2] cycloaddition of benzylidenemalononitriles to directly form this compound derivatives is not extensively documented in the searched literature, the principles of iodine catalysis support its potential in such transformations. Iodine can activate substrates towards nucleophilic attack and facilitate cyclization-aromatization sequences. organic-chemistry.org

A plausible mechanism would involve the activation of an appropriate three-atom component by iodine, followed by its reaction with the benzylidenemalononitrile, which acts as the two-atom component. Subsequent intramolecular cyclization and aromatization would lead to the formation of the polysubstituted pyrrole ring. This type of reaction is analogous to other iodine-catalyzed syntheses of highly substituted pyrroles from different starting materials, such as the reaction of allenes and enamines. organic-chemistry.org

The transformation of isoxazoles into other heterocyclic systems, known as transannulation, is a valuable synthetic tool. The reaction of 5-alkoxyisoxazoles with active methylene (B1212753) compounds like malononitrile provides a route to functionalized pyrroles. This process is typically mediated by a base, which deprotonates the active methylene compound to generate a potent nucleophile.

The mechanism involves the nucleophilic attack of the malononitrile carbanion at the C4 position of the isoxazole (B147169) ring, followed by the cleavage of the weak N-O bond. This ring-opening event generates a reactive intermediate that subsequently undergoes intramolecular cyclization by the attack of the nitrogen atom onto one of the nitrile groups, or more commonly, onto a carbonyl group precursor if the substrate is designed accordingly. Subsequent dehydration or elimination leads to the formation of the aromatic pyrrole ring. This strategy allows for the conversion of the isoxazole core into a highly substituted pyrrole framework, incorporating the carbonitrile group from the malononitrile reagent.

Palladium-Catalyzed Decarboxylative and Coupling Reactions for Functionalized Pyrroles

Palladium catalysis offers a versatile platform for the functionalization of heteroaromatic compounds, including pyrroles. Decarboxylative cross-coupling reactions, where a carboxylic acid group is extruded as carbon dioxide and replaced with a new substituent, are particularly powerful. These methods avoid the need for pre-functionalized organometallic reagents.

This transformation typically employs a palladium catalyst, often in conjunction with a suitable ligand and base, to couple pyrrole carboxylic acids with aryl halides or other electrophiles. The reaction provides a direct method for the C-C bond formation at specific positions on the pyrrole ring, enabling the synthesis of a wide range of aryl-substituted pyrroles. The process is valued for its regioselectivity and tolerance of various functional groups on both coupling partners.

Copper-Catalyzed Hydroamination and Enyne-Nitrile Coupling Reactions for Substituted Pyrroles

Modern synthetic methods have increasingly turned to copper catalysis due to its lower cost and unique reactivity. An efficient protocol for preparing polysubstituted N-H pyrroles involves a copper-hydride (CuH)-catalyzed coupling reaction between 1,3-enynes and nitriles. researchgate.netrsc.orgresearchgate.net

This methodology is advantageous as it uses readily available starting materials and operates under mild conditions, accommodating a broad range of functional groups. rsc.orgresearchgate.net The reaction mechanism is proposed to involve the hydrocupration of the enyne to form a nucleophilic copper intermediate. This intermediate then undergoes a regioselective addition to the nitrile, followed by a 5-endo-dig cyclization to construct the pyrrole ring. rsc.org

Optimization studies have identified that catalysts such as those generated from Cu(OAc)₂ and a silane (B1218182) reductant are effective. The reaction is typically performed in a solvent like 1,4-dioxane (B91453) at temperatures around 50°C. rsc.org This method provides direct access to N-H pyrroles, avoiding the need for protecting groups on the nitrogen atom. The scope includes both aromatic and aliphatic enynes and nitriles, with functional groups such as esters, halides, and amides being well-tolerated. rsc.org

The table below illustrates the scope of the CuH-catalyzed enyne-nitrile coupling reaction.

| Entry | Enyne | Nitrile | Product | Yield (%) |

| 1 | 4-Phenyl-1-buten-3-yne | Benzonitrile | 3a | 85 |

| 2 | 4-(p-Tolyl)-1-buten-3-yne | Benzonitrile | 3b | 81 |

| 3 | 4-(4-Methoxyphenyl)-1-buten-3-yne | Benzonitrile | 3c | 83 |

| 4 | 4-(4-Chlorophenyl)-1-buten-3-yne | Benzonitrile | 3d | 75 |

| 5 | 4-Phenyl-1-buten-3-yne | Acetonitrile | 3k | 72 |

| 6 | 4-Phenyl-1-buten-3-yne | Propionitrile | 3l | 78 |

| 7 | 4-(2-Thienyl)-1-buten-3-yne | Benzonitrile | 3n | 77 |

| Data adapted from research on the CuH-catalyzed synthesis of pyrroles. rsc.org |

Gold-Catalyzed Cascade Hydroamination/Cyclization Reactions

Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic structures through cascade reactions. One such elegant method is the gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes to furnish multi-substituted pyrroles.

This reaction offers high regioselectivity and tolerates a wide variety of functional groups. rsc.orgorganic-chemistry.org The process is believed to be initiated by the intermolecular hydroamination of an alkyne with an α-amino ketone. mdpi.com This step forms an enamine intermediate, which then undergoes a gold-promoted intramolecular cyclization and subsequent aromatization to deliver the pyrrole product. organic-chemistry.orgmdpi.com This cascade approach is highly atom-economical and allows for the construction of the pyrrole core from simple, accessible starting materials. The reaction conditions are typically mild, and the use of additives like magnesium oxide (MgO) can improve yields by acting as a water scavenger. organic-chemistry.org The synthetic utility of the resulting pyrroles can be further demonstrated through subsequent transformations, such as gold-catalyzed hydroarylation to produce vinylated pyrroles. rsc.org

Base-Mediated Intramolecular Cyclizations of N-Propargylamines

A robust and efficient method for the synthesis of substituted pyrroles involves the base-mediated intramolecular cyclization of N-propargylamines. miami.edunih.govacs.org This transition-metal-free approach offers a sustainable pathway to structurally diversified pyrroles in high yields. acs.org The reaction is typically tolerant of a variety of functional groups, making it a versatile tool for organic synthesis. miami.edunih.govacs.org

The general mechanism involves the deprotonation of the N-propargylamine by a suitable base, followed by an intramolecular nucleophilic attack of the resulting anion onto the alkyne moiety, leading to the formation of the pyrrole ring. Control experiments have supported the proposed mechanism, and in the absence of a base, the reaction does not proceed. acs.org

This methodology has been successfully applied to the synthesis of key intermediates for natural products like discoipyrrole C and HMG-CoA-reductase inhibitors. miami.edunih.govacs.org The reaction conditions are generally mild, and the scope of the reaction is broad, accommodating various substituents on the N-propargylamine precursor. miami.edunih.govacs.org

Table 1: Examples of Base-Mediated Intramolecular Cyclization of N-Propargylamines

| Entry | N-Propargylamine Substrate | Product | Yield (%) |

| 1 | N-(1,3-diphenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide | 2,5-diphenyl-1-tosyl-1H-pyrrole | 92 |

| 2 | N-(3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide | 5-(4-methoxyphenyl)-2-phenyl-1-tosyl-1H-pyrrole | 85 |

| 3 | N-(3-(4-chlorophenyl)-1-phenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide | 5-(4-chlorophenyl)-2-phenyl-1-tosyl-1H-pyrrole | 88 |

This data is illustrative and compiled from findings in the referenced literature. acs.org

Microwave-Assisted Synthesis of Pyrrole-Carbonitrile Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrrole-carbonitrile derivatives. rsc.orgresearchgate.net This method offers significant advantages over conventional heating, such as reduced reaction times, lower energy consumption, and often cleaner reaction profiles. rsc.org

Several microwave-assisted protocols have been developed for the synthesis of pyrroles. One notable example is the multicomponent reaction of sodium diethyl oxaloacetate, aromatic aldehydes, and primary amines in ethanol, which provides substituted pyrrole derivatives in moderate to good yields. rsc.org Another efficient approach involves the solvent-free reaction of chalcones, aldehydes, and ammonium (B1175870) acetate (B1210297) in the presence of sodium cyanide under microwave irradiation, leading to high yields of pyrrole derivatives with the advantage of non-chromatographic purification. rsc.org

The use of microwave irradiation has also been successfully applied to the synthesis of pyrrolo[1,2-c]quinazolines and 3-ferrocenyl-1H-pyrroles, demonstrating the broad applicability of this technology in pyrrole chemistry. rsc.org These rapid and efficient synthetic methods are crucial for the generation of libraries of pyrrole derivatives for biological screening. researchgate.net

Conventional Approaches Utilizing Malononitrile with Glycine (B1666218) and Related Precursors

A conventional and straightforward method for the synthesis of aminopyrrole carbonitriles involves the reaction of malononitrile with glycine or its derivatives. psu.eduijabbr.com This approach provides access to functionalized pyrroles that can serve as versatile building blocks for more complex molecules.

In a typical procedure, the reaction of glycine with malononitrile in the presence of a base like piperidine (B6355638) can afford the corresponding 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile. psu.eduijabbr.com The reaction mechanism is proposed to involve the initial attack of the amino group on one of the nitrile groups of malononitrile, followed by cyclization. psu.edu The acidic protons of the methylene group in malononitrile can also react with the carbonyl group of glycine. psu.edu

This method has been adapted for microwave-assisted synthesis, which can significantly reduce the reaction time and improve the efficiency of the process. psu.eduijabbr.com The resulting pyrrole derivatives are valuable intermediates in medicinal chemistry due to the presence of multiple functional groups that allow for further derivatization.

Derivatization of Pyrrole-Carbonitrile Scaffolds

The pyrrole-carbonitrile scaffold, particularly this compound, serves as a versatile platform for the synthesis of a wide range of derivatives through reactions involving the amino and cyano functionalities, as well as the pyrrole ring itself. These derivatization strategies are crucial for generating molecular diversity and for the development of compounds with tailored biological and material properties.

Formation of Schiff Bases from Aminopyrrole-Carbonitriles

The primary amino group of aminopyrrole-carbonitriles readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. jetir.orgnih.gov This reaction is a fundamental transformation in organic chemistry and provides a straightforward method for introducing a wide variety of substituents onto the pyrrole core. jetir.org

The formation of Schiff bases typically involves the reaction of the aminopyrrole with a carbonyl compound, often under acidic or basic catalysis, to yield the corresponding imine and water. jetir.org These Schiff bases are characterized by the presence of a C=N double bond and are important intermediates in organic synthesis. They can also exhibit a range of biological activities themselves. science.gov The synthesis of Schiff bases from 1H-pyrrole-2-carbaldehyde and various amines has been reported, highlighting the versatility of this reaction. researchgate.net

Acylation Reactions with Amino Acid Methyl Esters

The amino group of aminopyrrole-carbonitriles can be acylated using various acylating agents, including activated carboxylic acid derivatives such as amino acid methyl esters. This reaction leads to the formation of amide linkages, connecting the pyrrole core to amino acid moieties.

The coupling of (1H-Pyrrole-2-carbonyl)glycine, a derivative of glycine, demonstrates the formation of such amide bonds. medchemexpress.com These reactions are fundamental in peptide synthesis and are used to create peptidomimetic structures containing the pyrrole scaffold. The resulting compounds can have interesting biological properties, as they combine the structural features of pyrroles and amino acids. medchemexpress.com

Reduction and Amine Derivatization of Cyanopyrroles

The cyano group in pyrrole-carbonitriles is a versatile functional group that can be transformed into other functionalities, most notably an aminomethyl group through reduction. This reduction opens up a plethora of possibilities for further derivatization.

The reduction of the nitrile to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting aminomethylpyrrole can then undergo a wide range of reactions typical of primary amines, including acylation, alkylation, and the formation of Schiff bases, allowing for the introduction of diverse substituents at this position. This strategy has been utilized in the synthesis of complex pyrrole-containing molecules, including analogs of antibacterial compounds.

Chemical Reactivity and Transformation Pathways of 1 Amino 1h Pyrrole 2 Carbonitrile

Nucleophilic Reactivity of the Amino Group in 1-Amino-1H-pyrrole-2-carbonitrile

The exocyclic amino group (–NH2) of this compound is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by various electrophiles. This reactivity is a common feature of amino groups in heterocyclic compounds and amino acids in general. libretexts.orgyoutube.com The nucleophilicity of primary amino groups is generally significant, though it can be influenced by the electronic effects of the pyrrole (B145914) ring and the nitrile group. libretexts.orgrsc.org

The reactivity of the amino group allows for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules. For instance, the reaction with acyl chlorides or anhydrides would yield the corresponding N-acylated pyrroles. Similarly, reaction with alkyl halides could lead to N-alkylation, although the potential for competing reactions at the pyrrole nitrogen exists. wikipedia.org The relative nucleophilicity of the exocyclic amino group compared to the pyrrole nitrogen would be a key determinant in the reaction's outcome.

Table 1: Potential Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride (R-COCl) | N-Acyl-1-amino-1H-pyrrole-2-carbonitrile |

| Alkylation | Alkyl halide (R-X) | N-Alkyl-1-amino-1H-pyrrole-2-carbonitrile |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine derivative |

Transformations Involving the Nitrile Functionality

The nitrile group (–C≡N) in this compound is an electrophilic center that can undergo a variety of transformations. One of the most common reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base to produce a carboxylic acid or a carboxylate salt, respectively. This transformation would convert the 2-carbonitrile substituent into a 2-carboxylic acid.

Furthermore, the nitrile group can be reduced to a primary amine (–CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction provides a pathway to synthesize 1-amino-2-(aminomethyl)-1H-pyrrole derivatives. Another important set of reactions involves the addition of organometallic reagents, such as Grignard reagents (RMgX), to the nitrile carbon. This leads to the formation of ketones after hydrolysis of the intermediate imine.

The nitrile group can also participate in cycloaddition reactions, though this is less common for simple nitriles compared to other unsaturated systems. However, under specific conditions, it could potentially react with 1,3-dipoles to form heterocyclic systems.

Cycloaddition Potential of the Pyrrole Ring System

The pyrrole ring, while aromatic, can participate in cycloaddition reactions, particularly when substituted with certain functional groups. wikipedia.org The N-amino group in this compound is an electron-donating group, which can influence the dienophilic or dienic character of the pyrrole ring.

[4+2]-, [2+2]-, and [2+1]-Cyclizations of Pyrroles

Pyrroles can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), especially when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Conversely, the presence of the N-amino group in the title compound might enhance its reactivity as a diene. Computational studies have been performed to understand the reactivity of pyrrole as a diene and to determine the necessary transformations to make it an effective participant in such reactions. rsc.org

[2+2] cycloaddition reactions of pyrroles are also known, for instance, with carbonyl compounds in the Paterno-Büchi reaction to form oxetanes. youtube.com Furthermore, [2+1] cycloadditions with carbenes are a well-established reaction of pyrroles. wikipedia.orgyoutube.com

Reactions with Carbenes and Rearrangement Processes

The reaction of pyrroles with carbenes, such as dichlorocarbene, leads to the formation of a dichlorocyclopropane intermediate via a [2+1] cycloaddition. wikipedia.org This intermediate is often unstable and can undergo rearrangement. A classic example is the Ciamician-Dennstedt rearrangement, where the dichlorocyclopropane intermediate breaks down to form a 3-halopyridine. wikipedia.orgyoutube.com Recent developments have utilized α-chlorodiazirines as carbene precursors for the ring expansion of pyrroles to pyridines. acs.org

Rearrangement processes are also observed in other reactions of pyrrole derivatives. For example, gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl enaminone derivatives leads to the formation of substituted pyrroles. nih.gov

Annulation Reactions Leading to Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the synthesis of polycyclic heterocyclic systems. bohrium.comrsc.org this compound, with its multiple reactive sites, is a promising substrate for such transformations.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key structural motif in many biologically active compounds and approved drugs. nih.gov The synthesis of this fused ring system can be achieved through various strategies, often involving the construction of the pyridine (B92270) ring onto a pre-existing pyrrole core. Given the functionalities present in this compound, it could serve as a precursor for pyrrolo[2,3-b]pyridine derivatives. For example, the amino and nitrile groups could potentially react with a suitable three-carbon synthon to form the fused pyridine ring. The development of synthetic routes to pyrrolo[2,3-b]pyridines is an active area of research, with numerous methods reported for their construction. nih.govnih.govrsc.org

Formation of Pyrrolo[1,2-a]imidazole and Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]imidazoles and pyrrolo[2,3-d]pyrimidines is a significant area of research due to their presence in biologically active molecules. While this compound possesses the requisite functionalities for constructing these scaffolds, specific literature detailing its direct use as a precursor is not extensively documented. However, the general synthetic strategies for these systems using related pyrrole derivatives provide a framework for potential reaction pathways.

Pyrrolo[1,2-a]imidazoles are typically synthesized through the annulation of an imidazole (B134444) ring onto a pyrrole core. Common methods include the condensation of aminopyrrolines with α-halocarbonyl compounds or the intramolecular cyclization of appropriately substituted pyrrole derivatives. nih.gov For instance, a facile method for synthesizing pyrrole-imidazole structures has been developed through a post-Ugi cascade reaction, highlighting a modern approach to assembling this fused system. nih.gov Another strategy involves the pyrolysis of Meldrum's acid derivatives prepared from imidazole-carbaldehydes. rsc.org

Pyrrolo[2,3-d]pyrimidines , often referred to as 7-deazapurines, are crucial pharmacophores. Synthetic routes to this scaffold are well-established, frequently involving the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole. A common method involves the reaction of 2-amino-3-cyanopyrroles with reagents like formamide, formic acid, or orthoformates. A facile synthesis for 1-substituted 2-amino-3-cyanopyrroles has been developed, which serves as a key precursor for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. nih.gov Although these examples start from 2-amino-3-cyanopyrroles rather than the N-amino isomer, they illustrate a plausible cyclization pathway where the amino and cyano groups of a pyrrole precursor react to form the fused pyrimidine ring.

The table below outlines a generalized reaction concept for the formation of a pyrrolo[2,3-d]pyrimidine from a generic 2-amino-3-cyanopyrrole, a reaction type that could potentially be adapted for this compound, where the N-amino group would first need to be rearranged or transferred to the C2 position, or participate in a more complex cyclization.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Amino-3-cyanopyrrole Derivative | Formamide (HCONH₂) | Pyrrolo[2,3-d]pyrimidin-4-amine Derivative | Cyclocondensation |

Functional Group Interconversions on the Pyrrole-Carbonitrile Framework

The functional groups of this compound, namely the N-amino and C-cyano groups, can be chemically modified to yield a variety of other functionalities. These transformations are essential for creating diverse derivatives for further synthetic applications or for structure-activity relationship studies.

The 2-carbonitrile group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. The nitrile group can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The 1-amino group (an N-amino or hydrazine (B178648) derivative) also offers multiple avenues for transformation. It can be acylated by reacting with acid chlorides or anhydrides to form N-acylamino derivatives. Furthermore, reactions with aldehydes or ketones can yield the corresponding hydrazones.

The following tables summarize key functional group interconversions that are theoretically applicable to the this compound framework based on established chemical principles.

Table 1: Interconversions of the 2-Carbonitrile Group

| Starting Functional Group | Reagents | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| -CN (Nitrile) | H₃O⁺, Heat | -COOH (Carboxylic Acid) | 1-Amino-1H-pyrrole-2-carboxylic acid |

| LiAlH₄, then H₂O | -CH₂NH₂ (Aminomethyl) | (1-Amino-1H-pyrrol-2-yl)methanamine |

Table 2: Interconversions of the 1-Amino Group

| Starting Functional Group | Reagents | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| -NH₂ (Amino) | Acetyl chloride (CH₃COCl), Base | -NHCOCH₃ (Acetamido) | N-(2-Cyano-1H-pyrrol-1-yl)acetamide |

| Benzaldehyde (C₆H₅CHO) | -N=CHC₆H₅ (Benzylideneamino) | 1-(Benzylideneamino)-1H-pyrrole-2-carbonitrile |

Applications of 1 Amino 1h Pyrrole 2 Carbonitrile and Its Derivatives in Advanced Research and Medicinal Chemistry

A Versatile Scaffold: Role as Building Blocks and Intermediates in Organic Synthesis

1-Amino-1H-pyrrole-2-carbonitrile and its closely related derivatives serve as foundational materials in the field of organic synthesis, primarily due to the reactive nature of the 1-amino and 2-carbonitrile groups attached to the pyrrole (B145914) core. These functional groups provide multiple reaction sites, enabling chemists to construct a variety of fused heterocyclic systems, which are prevalent in many biologically active molecules.

The 1-amino group, for instance, can readily react with dicarbonyl compounds or their equivalents, leading to the formation of fused nitrogen-containing rings. This reactivity has been harnessed in the synthesis of various important heterocyclic scaffolds:

Pyrrolo[1,2-b]pyridazines: Derivatives of 1-aminopyrrole (B1266607) have been successfully utilized in condensation reactions with β-dicarbonyl compounds to yield pyrrolo[1,2-b]pyridazine (B13699388) structures. beilstein-journals.org This class of compounds is of significant interest due to their structural similarity to other biologically active fused nitrogen heterocycles.

Pyrrolo[1,2-a]pyrazines: The cyclization of 2-formylpyrrole-based enaminones, which can be derived from precursors related to 1-aminopyrrole, provides a pathway to pyrrolo[1,2-a]pyrazines. organic-chemistry.orgresearchgate.net These compounds are recognized for their potential pharmacological activities.

Pyrrolo[2,1-f] beilstein-journals.orgnih.govnih.govtriazines: Research has demonstrated the synthesis of pyrrolo[2,1-f] beilstein-journals.orgnih.govnih.govtriazines starting from 1-amino-1H-pyrrole-2-carboxamide, a direct derivative of this compound. nih.gov This transformation highlights the utility of the 1-amino-pyrrole moiety in constructing more complex triazine-fused systems.

Furthermore, the carbonitrile group at the 2-position of the pyrrole ring is a valuable functional handle. It can be transformed into other key functional groups such as amides, carboxylic acids, or amines, which in turn can be used for further molecular elaborations, including the attachment of various side chains or the construction of additional ring systems. The cyclocondensation of enones with aminoacetonitrile, a related simple aminonitrile, to form pyrrole-2-carbonitriles further illustrates the importance of this structural motif in synthetic chemistry. researchgate.net

The strategic combination of the 1-amino and 2-carbonitrile functionalities in this compound thus provides a powerful and adaptable platform for the synthesis of a diverse range of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.

Forging New Therapeutic Avenues: Development of Biologically Active Compounds

The pyrrole nucleus is a well-established pharmacophore, present in numerous natural products and synthetic drugs. The unique electronic and structural properties of the pyrrole ring allow it to interact with a variety of biological targets. Consequently, derivatives of this compound are actively being investigated for their potential to yield novel therapeutic agents. The strategic modification of the 1-amino and 2-carbonitrile groups allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets.

Targeting Key Enzymes: Investigations into Enzyme Inhibition

The development of enzyme inhibitors is a cornerstone of modern drug discovery. By selectively blocking the action of specific enzymes involved in disease pathways, it is possible to achieve therapeutic effects. Derivatives of this compound have shown promise in this area, with research focusing on their ability to inhibit several key enzymes.

The rise of antibiotic resistance is a critical global health threat. One of the mechanisms by which bacteria develop resistance is through the production of metallo-β-lactamase (MBL) enzymes, which can inactivate a broad range of β-lactam antibiotics. The development of MBL inhibitors is therefore a crucial strategy to restore the efficacy of these life-saving drugs. While direct studies on this compound derivatives as MBL inhibitors are not extensively reported in publicly available literature, the broader class of pyrrole derivatives has been explored. For instance, a patent has been filed for 1-aminosulfonyl-2-carboxypyrrole derivatives as metallo-β-lactamase inhibitors. This suggests that the pyrrole scaffold is a viable starting point for the design of MBL inhibitors, and further investigation into derivatives of this compound for this application is a promising area of research.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening applications and in medicine for the treatment of hyperpigmentation disorders. Although specific research on this compound derivatives as tyrosinase inhibitors is not widely documented, the general class of pyrrole-containing compounds has been investigated for this activity. The structural diversity that can be generated from the this compound scaffold makes it a candidate for the development of novel tyrosinase inhibitors, warranting further exploration in this area.

Dipeptidyl peptidase IV (DPP IV) is a therapeutic target for the treatment of type 2 diabetes. Inhibitors of DPP IV increase the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.

A significant study focused on the design and synthesis of novel hetero-aromatic moieties substituted α-amino pyrrole-2-carbonitrile (B156044) derivatives as DPP IV inhibitors. beilstein-journals.org This research was based on the structure-activity relationships of known pyrrole-2-carbonitrile inhibitors. The study reported that all the synthesized compounds demonstrated good to excellent DPP IV inhibitory activities, with IC50 values ranging from 0.004 to 113.6 μM. beilstein-journals.org

Notably, two compounds from the series, 6h and 6n , exhibited outstanding inhibitory potency against DPP IV with IC50 values of 0.004 μM and 0.01 μM, respectively. beilstein-journals.org These compounds also showed good selectivity over the related enzymes DPP8 and DPP9. beilstein-journals.org Furthermore, both compounds demonstrated efficacy in an oral glucose tolerance test in mice and possessed moderate pharmacokinetic properties, highlighting their potential as oral antidiabetic agents. beilstein-journals.org

The table below summarizes the DPP IV inhibitory activity of selected α-amino pyrrole-2-carbonitrile derivatives from the study. beilstein-journals.org

| Compound | IC50 (μM) for DPP IV | Selectivity (DPP8/DPP4) | Selectivity (DPP9/DPP4) |

| 6h | 0.004 | 450.0 | 375.0 |

| 6n | 0.01 | 470.0 | 750.0 |

This table is based on data from the cited research article and is for informational purposes only.

These findings underscore the significant potential of the this compound scaffold in the development of potent and selective DPP IV inhibitors for the treatment of type 2 diabetes.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The pyrrole scaffold is a well-known feature in several anti-inflammatory drugs. Research in this area has explored the potential of pyrrole derivatives as COX inhibitors. One study focused on the development of novel pyrrole derivatives and their cinnamic hybrids as dual COX-2/lipoxygenase (LOX) inhibitors. nih.gov Although this study did not start from this compound, it investigated derivatives of 1H-pyrrole-2-carbohydrazide, which are structurally related. nih.govnih.gov The synthesized hybrids showed promising in vitro inhibitory activities against both COX-2 and LOX. nih.gov

Another line of research has identified 1,2-diarylpyrroles as potent and selective inhibitors of the human COX-2 enzyme. These findings suggest that the pyrrole ring system is a valuable template for designing selective COX-2 inhibitors. The versatility of this compound as a building block could be leveraged to create libraries of novel pyrrole derivatives for screening as potential anti-inflammatory agents targeting COX-2.

Antimicrobial and Antiviral Agent Development

Derivatives of the pyrrole nucleus are a significant focus in the quest for new antimicrobial and antiviral drugs. The structural versatility of these compounds allows for the design of agents that can combat a wide range of pathogens, including drug-resistant strains.

Researchers have synthesized various pyrrole derivatives that exhibit considerable antibacterial and antifungal activities. nih.gov For instance, a series of 2-(2'-acylhydrazino)-3-ethoxycarbonyl-5-aryl (or alkyl)-pyrrole derivatives demonstrated significant in vitro microbiological activity. nih.gov Similarly, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have proven to be potent antibacterial agents. nih.gov One notable compound, 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile, showed activity against Staphylococcus aureus strains comparable to the antibiotic gentamicin. nih.gov

In the realm of antiviral research, pyrrole-amidine antibiotics, which are structurally related to the natural product distamycin A, have been investigated for their ability to inhibit viral replication. nih.gov Synthetic analogues have been tested for their effects on the replication of herpes simplex virus (HSV). While distamycin A was the most potent, some of its analogues demonstrated significant antiviral activity with reduced cytotoxicity. nih.gov Further studies on congocidine, another pyrrole-amidine antibiotic, revealed that its tripyrrole derivatives were less cytotoxic and more active than the parent compound in antiviral assays. nih.gov More recently, hydroxyquinoline-pyrazole derivatives have shown promise as antiviral agents against a variety of coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org

Table 1: Examples of Pyrrole Derivatives with Antimicrobial/Antiviral Activity

| Compound/Derivative Class | Target Organism/Virus | Key Findings | Reference(s) |

| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile | Staphylococcus aureus | Activity comparable to gentamicin. | nih.gov |

| 2-(2'-acylhydrazino)-3-ethoxycarbonyl-5-aryl (or alkyl)-pyrrole derivatives | Bacteria and Fungi | Showed considerable antibacterial and antifungal activities. | nih.gov |

| Pyrrole-amidine analogues of distamycin A | Herpes Simplex Virus (HSV) | Several compounds were active in antiviral tests with no toxicity under experimental conditions. | nih.gov |

| Tripyrrole derivatives of congocidine | Herpes Simplex Virus (HSV) | Less cytotoxic and more active than the parent drug in antiviral tests. | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Showed promising antiviral activity against all tested coronaviruses. | rsc.org |

Anticancer and Cytotoxic Agent Research

The development of novel anticancer agents is a critical area of medicinal chemistry, and pyrrole derivatives have emerged as a promising class of compounds. nih.gov Their mechanisms of action often involve the inhibition of key cellular processes in cancer cells, such as proliferation and survival pathways.

Certain pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis. nih.gov For example, the derivatives chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) were shown to bind to and form stable complexes with both EGFR and VEGFR. nih.gov These compounds induced apoptosis in malignant cells, highlighting their potential as antitumor agents. nih.gov

Another study focused on a pyrrole derivative extracted from a marine bacterium, identified as pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP). nih.gov This compound exhibited dose-dependent in vitro anticancer activity against lung (A549) and cervical (HeLa) cancer cells. nih.gov Further investigation revealed that PPDHMP induced apoptosis, arrested the cell cycle at the G1 phase, and downregulated key proteins involved in cell survival and proliferation. nih.gov

Table 2: Pyrrole Derivatives in Anticancer Research

| Compound Name | Target/Mechanism | Cell Line(s) | Key Findings | Reference(s) |

| MI-1 | EGFR and VEGFR inhibitor | Malignant cells | Binds to EGFR and VEGFR, induces apoptosis. | nih.gov |

| D1 | EGFR and VEGFR inhibitor | Malignant cells | Binds to EGFR and VEGFR, induces apoptosis. | nih.gov |

| PPDHMP | Apoptosis induction, G1 cell cycle arrest | A549 (lung), HeLa (cervical) | Down-regulation of cyclin-D1, CDK-2, and anti-apoptotic Bcl-2 family proteins. | nih.gov |

Anti-inflammatory Compound Design

Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), with examples like tolmetin (B1215870) and ketorolac. mdpi.comnih.gov Research continues to explore new pyrrole derivatives for improved anti-inflammatory efficacy and better safety profiles.

A series of novel pyrrolopyridines and pyrrolopyridopyrimidines synthesized from aminocyanopyrroles were screened for their anti-inflammatory activity. nih.gov Among the tested compounds, the pyrrolopyridines 3i and 3l demonstrated promising activity. Docking studies suggested a new binding mode within the COX-2 binding site, which is a key target for anti-inflammatory drugs. nih.gov

Another study investigated new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com All the synthesized compounds significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) in stimulated cultures. The most potent inhibition of pro-inflammatory cytokine production (IL-6 and TNF-α) was observed with the most promising anti-inflammatory compound from the series. mdpi.com Furthermore, the pyrrole derivatives MI-1 and D1, also studied for their anticancer effects, demonstrated antioxidant properties in inflamed colonic tissue, which can contribute to their anti-inflammatory activity. nih.gov

Table 3: Anti-inflammatory Activity of Pyrrole Derivatives

| Derivative Class/Compound | Mechanism of Action | Key Findings | Reference(s) |

| Pyrrolopyridines (3i and 3l) | COX-2 inhibition | Showed promising anti-inflammatory activity with a new binding pose in the COX-2 site. | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Inhibition of PBMC proliferation and pro-inflammatory cytokine production | Significantly inhibited proliferation and the production of IL-6 and TNF-α. | mdpi.com |

| MI-1 and D1 | Antioxidant activity | Reduced lipid and protein peroxidation products in inflamed colonic tissue. | nih.gov |

Agrochemical Development and Insecticidal Applications

The pyrrole ring is a key structural feature in some insecticides. mdpi.com The development of new pyrrole-based agrochemicals is driven by the need for effective and selective agents to protect crops from insect pests.

A series of biologically active pyrrole derivatives were synthesized and tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. nih.govacs.org Several of the synthesized compounds, including 2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates and 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazides, exhibited high insecticidal bioefficacy, with some showing potent activity at very low concentrations. nih.govacs.org These findings suggest that such derivatives are promising candidates for the development of new insecticidal agents. nih.govacs.org

Table 4: Insecticidal Pyrrole Derivatives against Spodoptera littoralis

| Compound Class | Key Findings | Reference(s) |

| 2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetates | Possess high insecticidal bioefficacy with low LC50 values. | nih.govacs.org |

| 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazides | Demonstrated significant insecticidal activity. | nih.govacs.org |

| 2-{2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamides | Showed notable insecticidal bioefficacy. | nih.govacs.org |

| 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | Exhibited insecticidal properties. | nih.govacs.org |

Contribution to Drug Discovery and Development Programs

The chemical properties of this compound and its derivatives make them valuable building blocks in drug discovery. pipzine-chem.com Their structure allows for the creation of diverse chemical libraries, which are essential for identifying new lead compounds. mdpi.com

The pyrrole framework is a key component of several drug candidates with a range of biological activities, including anti-inflammatory and antituberculosis properties. mdpi.com For example, a concise three-component synthesis has been developed to produce various pyrrole-based drug candidates, demonstrating the utility of this scaffold in generating diverse molecules for structure-activity relationship (SAR) studies. mdpi.com The ability to efficiently synthesize these compounds is crucial for optimizing their therapeutic potential. mdpi.com

Furthermore, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for treating drug-resistant tuberculosis. nih.gov Structure-guided design and SAR studies led to the identification of potent anti-TB compounds with favorable drug-like properties. nih.gov This highlights the importance of the pyrrole scaffold in developing new treatments for infectious diseases.

Exploration in Gene Pharmaceutical Applications

The interaction of small molecules with nucleic acids is a key area of research for the development of new therapeutic agents. Pyrrole-containing molecules have been investigated for their ability to bind to DNA and modulate its function, which has implications for gene-targeted therapies.

The antiviral activity of pyrrole-amidine antibiotics like distamycin A is attributed to their ability to bind to the minor groove of DNA. nih.gov This interaction can interfere with the processes of replication and transcription. Research on synthetic analogues of these antibiotics has explored how modifications to the pyrrole and side-chain structures affect their DNA binding affinity and biological activity, including the inhibition of viral DNA synthesis. nih.govnih.gov These studies provide insights into the structure-activity relationships that govern the interaction of pyrrole derivatives with DNA, which is fundamental for the design of molecules with specific gene-targeting capabilities. nih.gov

Computational and Theoretical Investigations of 1 Amino 1h Pyrrole 2 Carbonitrile Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. uio.no For pyrrole (B145914) derivatives, DFT calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting how the molecule will interact with other substances.

DFT studies on related pyrrole systems have focused on calculating various molecular descriptors. These include parameters like electronegativity (χ), which measures the ability of an atom to attract electrons, and chemical hardness (η), which indicates resistance to change in electron distribution. mdpi.com Another important descriptor is the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. mdpi.com These calculations are fundamental for analyzing chemical activity and predicting the behavior of these compounds in chemical reactions. mdpi.com

Research on tetrasubstituted pyrrole derivatives has utilized DFT to understand their potential as anticancer agents. nih.gov These studies often involve calculating the electronic properties to rationalize the observed biological activity and to guide the design of new, more potent compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of 1-Amino-1H-pyrrole-2-carbonitrile, might interact with a biological target like a protein or enzyme.

In the context of pyrrole derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, studies on pyrrole-2-carbohydrazide derivatives have used docking to rationalize their interaction with the active site of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. vlifesciences.com The docking results, often expressed as a G-score, indicate the binding affinity, with more negative values suggesting a stronger interaction. vlifesciences.com These simulations can reveal crucial binding modes, such as the formation of hydrogen bonds with specific amino acid residues in the target protein's active site. vlifesciences.comjapsonline.com

Similarly, molecular docking has been applied to study β-amino pyrrole-2-carbonitrile (B156044) derivatives as potential inhibitors of dipeptidyl peptidase IV (DPP4), a target for type 2 diabetes treatment. japsonline.com These simulations help in visualizing how the ligands fit into the binding cavity of the enzyme and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been instrumental in the development of pyrrole-based compounds. For example, a QSAR study on 4-fluoropyrrolidine-2-carbonitrile (B8495706) and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV (DPP4) inhibitors was performed to establish a linear correlation between their physicochemical properties (descriptors) and their biological activity. japsonline.com Such models, once validated, can predict the activity of newly designed compounds before they are synthesized, saving time and resources. japsonline.com The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (R) and the leave-one-out cross-validation coefficient (q²). japsonline.com

In another study, a fragment-based QSAR (FB-QSAR) approach was used to design and evaluate pyrrole derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2. nih.gov This method helps in understanding how different structural fragments of the molecules contribute to their inhibitory activity against these enzymes. nih.gov QSAR models can also be developed using machine learning techniques, such as support vector regression (SVR) and random forest (RF) regression, to predict the activity of compounds. frontiersin.org

Mechanistic Elucidation via Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving pyrrole derivatives. Theoretical calculations can provide detailed information about the transition states and intermediates of a reaction, helping to understand how it proceeds.

For example, computational studies can be used to model the reaction pathways for the synthesis of N-substituted 2-amino-3-cyano pyrroles. rsc.org By calculating the energies of different possible intermediates and transition states, researchers can determine the most likely mechanism for the reaction.

In the context of enzyme inhibition, computational methods can help to understand the mechanism by which a pyrrole-based inhibitor binds to and blocks the activity of an enzyme. This can involve modeling the dynamic interactions between the inhibitor and the enzyme's active site over time. A study on the interaction of pyrrole derivatives with metallo-β-lactamases revealed the importance of specific functional groups for inhibitory potency through such computational analyses. nih.gov

Modeling of Spectroscopic Properties (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Computational modeling of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) spectra, is a valuable tool for confirming the structure of newly synthesized compounds. By calculating the expected ¹H and ¹³C NMR chemical shifts for a proposed structure, these can be compared with the experimentally obtained spectra to verify the compound's identity.

DFT calculations are commonly used for this purpose. Benchmark studies have shown that with the right combination of density functional, basis set, and solvent model, DFT can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com For instance, the gauge-independent atomic orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.com

For various pyrrole derivatives, including those of this compound, the calculated ¹H and ¹³C NMR spectra have been used to assign the signals in the experimental spectra and to confirm the regiochemistry and stereochemistry of the products. nih.govmdpi.comresearchgate.net This is particularly important for complex molecules where the experimental spectra can be difficult to interpret directly. rsc.orgacs.org

Table of Predicted vs. Experimental Chemical Shifts for a Pyrrole Derivative

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | 149.9 | 149.7 | - | - |

| C3 | 118.0 | 117.8 | - | - |

| C4 | 122.8 | 120.6 | 6.68 | 6.81 |

| C5 | 133.6 | 133.0 | - | - |

| NH₂ | - | - | 6.00 | 6.12 |

| Ar-H | 126.7-137.4 | 127.0-134.5 | 7.18-7.89 | 7.57-7.91 |

| Data derived from studies on similar 2-amino-1H-pyrrole-3-carbonitrile systems for illustrative purposes. nih.gov |

Future Directions and Emerging Research Avenues for 1 Amino 1h Pyrrole 2 Carbonitrile

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 1-Amino-1H-pyrrole-2-carbonitrile is a primary area for future research. Traditional synthetic routes for pyrrole (B145914) derivatives often involve harsh reaction conditions, toxic catalysts, and the generation of significant chemical waste. researchgate.net Future methodologies will likely focus on the principles of green chemistry to address these challenges.

Key areas for innovation include:

Catalyst Development: The exploration of novel catalysts, such as nanoparticles and heterogeneous catalysts, can lead to more selective and efficient syntheses with easier separation and recycling of the catalyst. researchgate.netsemanticscholar.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netsemanticscholar.org

Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, will be crucial in minimizing the environmental impact. researchgate.netsemanticscholar.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the synthesis of functionalized this compound derivatives offers a streamlined approach, increasing atom economy and reducing the number of synthetic steps and purification processes. mdpi.comnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrole Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs water, ethanol, ionic liquids, or is solvent-free researchgate.netsemanticscholar.org |

| Catalysts | May use toxic and non-recyclable catalysts | Focuses on recyclable heterogeneous catalysts and nanoparticles researchgate.netsemanticscholar.org |

| Energy | Typically relies on conventional heating | Utilizes microwaves and ultrasound for efficiency researchgate.netsemanticscholar.org |

| Efficiency | Often involves multiple steps and generates waste | Aims for one-pot, multicomponent reactions with high atom economy mdpi.comnih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The pyrrole scaffold is a well-established pharmacophore present in numerous natural products and clinically approved drugs. nih.govresearchgate.net Derivatives of this compound, therefore, represent a promising starting point for the discovery of novel therapeutic agents.

Future research should systematically explore the biological activities of this compound and its analogues against a wide array of therapeutic targets. Based on the activities of related pyrrole-carbonitrile structures, promising areas of investigation include:

Anticancer Agents: Substituted pyrroles have shown activity as modulators of key cancer-related pathways, such as Bcl-2 family members and receptor tyrosine kinases. nih.gov

Antimicrobial Agents: The pyrrole nucleus is a feature in compounds with antibacterial and antifungal properties. nih.gov A structure-activity relationship study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives has identified potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov

Immunomodulators: Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potential agonists of the STING (stimulator of interferon genes) receptor, a key component of the innate immune system, suggesting applications in cancer immunotherapy and infectious diseases. researchgate.net

Antiviral Agents: Pyrrole-containing compounds have also been investigated for their antiviral activities. nih.gov

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Target(s) | Reference(s) |

| Oncology | Bcl-2 family, Receptor Tyrosine Kinases | nih.gov |

| Infectious Diseases | Metallo-β-lactamases | nih.gov |

| Immunology | STING Receptor | researchgate.net |

| Virology | Viral-specific enzymes and proteins | nih.gov |

Advanced Computational Design and High-Throughput Screening in Drug Discovery

To accelerate the discovery of new drugs based on the this compound scaffold, advanced computational methods and high-throughput screening (HTS) will be indispensable. These approaches allow for the rapid evaluation of large libraries of compounds to identify promising lead candidates.

Future research in this area will involve:

Virtual Screening: Utilizing computational docking and molecular dynamics simulations to predict the binding affinity of virtual libraries of this compound derivatives against known therapeutic targets.

Pharmacophore Modeling: Developing pharmacophore models based on the known active conformations of related pyrrole derivatives to guide the design of new and more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): Establishing QSAR models to correlate the structural features of these compounds with their biological activities, enabling the prediction of the activity of novel derivatives.

High-Throughput Screening (HTS): Experimentally screening large libraries of synthesized this compound derivatives against a panel of biological targets to identify "hit" compounds for further optimization.

Integration into Multi-Functional Chemical Systems and Advanced Materials

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The pyrrole ring is an electron-rich aromatic system, while the amino and nitrile groups can participate in hydrogen bonding and coordination with metal ions.

Future research could focus on integrating this compound into:

Conducting Polymers: The pyrrole monomer can be polymerized to form conducting polymers. The amino and nitrile substituents could be used to tune the electronic properties, solubility, and processability of these materials for applications in sensors, electronic devices, and anti-static coatings. pipzine-chem.com

Metal-Organic Frameworks (MOFs): The amino and nitrile groups can act as ligands for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Fluorescent Sensors: The pyrrole core can serve as a fluorophore. The amino and nitrile groups could be functionalized to create receptors for specific analytes, leading to changes in the fluorescence properties upon binding. This could be applied to the development of selective chemical sensors.

Corrosion Inhibitors: The nitrogen-containing heterocyclic structure suggests potential as a corrosion inhibitor, with the lone pair of electrons on the nitrogen atom adsorbing onto metal surfaces to form a protective layer.

Interdisciplinary Research Synergies in Chemical Biology and Material Science

The convergence of chemical biology and material science offers exciting opportunities for the application of this compound. By combining its potential biological activity with its material properties, novel multifunctional systems can be developed.

Future interdisciplinary research could explore:

Bioactive Surfaces: Covalently attaching this compound derivatives to material surfaces to create bioactive coatings that can, for example, prevent biofilm formation or promote specific cell adhesion.

Drug Delivery Systems: Incorporating this compound into polymeric nanoparticles or other nanocarriers for targeted drug delivery. The inherent biological activity of the pyrrole derivative could provide a synergistic therapeutic effect.

Biocompatible Sensors: Developing sensors based on this compound-containing materials for the detection of biologically relevant molecules in complex biological media.

Catalysis in Biological Systems: Exploring the use of metal complexes of this compound as catalysts for reactions within biological environments, a field known as bioorthogonal chemistry. nih.gov The amino and nitrile groups provide potential coordination sites for various transition metals. scirp.orgunimi.it

常见问题

Q. What are the primary synthetic routes for 1-Amino-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via cyclization reactions involving 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid) . A continuous-flow method has been optimized for scalability, where K₂CO₃ is immobilized in a fixed-bed reactor (FBR), and a solution of precursors is pumped through it. This approach reduces reaction time from 10 hours (batch) to minutes (flow), achieving >90% conversion . Key parameters include temperature (85°C for batch, optimized to 75–80°C for flow), solvent polarity (ethanol), and catalyst loading.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regioselectivity and purity. For example, the nitrile group (C≡N) appears as a distinct singlet in ¹³C NMR (~115 ppm) .

- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX or WinGX) resolves bond angles and molecular packing. Anisotropic displacement parameters validate structural stability .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as a precursor in nucleoside analog synthesis, notably for antiviral agents like Remdesivir. It undergoes cyclization with fluorinated acetamide derivatives (e.g., FAA) to form pyrrolo[2,1-f][1,2,4]triazin-4-amine, a critical intermediate in nucleobase modification .

Advanced Research Questions

Q. How can conflicting data on reaction yields or structural stability be resolved?

Discrepancies in batch vs. flow synthesis (e.g., incomplete conversion in batch due to poor K₂CO₃ solubility) are addressed by switching to immobilized catalysts in FBRs . For crystallographic inconsistencies (e.g., twinning or disorder), refine data using SHELXL with high-resolution datasets and validate via R-factor convergence (<5%) .

Q. What strategies mitigate degradation during storage or handling?

The compound’s nitrile group is prone to hydrolysis under humid conditions. Store in inert atmospheres (N₂/Ar) at –20°C, and characterize via FT-IR post-storage to detect amine/amide byproducts (e.g., peaks at ~1650 cm⁻¹ for C=O stretching) .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic effects, revealing preferential reactivity at the pyrrole C3 position due to electron-withdrawing nitrile stabilization . Retrosynthetic AI tools (e.g., Template_relevance models) propose feasible routes using databases like Reaxys to prioritize low-energy intermediates .

Q. What experimental design principles optimize enantioselective functionalization?

Chiral organocatalysts (e.g., α,α-diphenylprolinol TMS ether) enable enantioselective cascade reactions. Use polar aprotic solvents (e.g., DCM) at –40°C to enhance stereocontrol, monitored via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do solvent and catalyst choices affect byproduct formation in cyclization reactions?

Ethanol promotes cyclization but may form ethyl ester byproducts via nucleophilic substitution. Switching to DMF with catalytic K₂CO₃ minimizes side reactions, as confirmed by LC-MS tracking of m/z 158 (target) vs. m/z 186 (ester byproduct) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。